3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde
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Overview
Description
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde is a complex organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method is the reaction of piperidine with pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(Pyrrolidine-1-carbonyl)piperidine-1-carboxylic acid.
Reduction: 3-(Pyrrolidine-1-carbonyl)piperidine-1-methanol.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the design and synthesis of drug candidates targeting various diseases, including neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, derivatives of this compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are known for their biological activities.
Piperidine-1-carboxamides: These compounds feature a piperidine ring and are used in various medicinal applications.
Uniqueness
3-(Pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde is unique due to the presence of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities. The compound’s ability to undergo various chemical reactions further enhances its utility in synthetic organic chemistry.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(pyrrolidine-1-carbonyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H18N2O2/c14-9-12-5-3-4-10(8-12)11(15)13-6-1-2-7-13/h9-10H,1-8H2 |
InChI Key |
SWYFKHOGISTEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C=O |
Origin of Product |
United States |
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